molecular formula C15H26O2 B1623674 Geranyl 2-methylbutyrate CAS No. 68705-63-5

Geranyl 2-methylbutyrate

Cat. No. B1623674
CAS RN: 68705-63-5
M. Wt: 238.37 g/mol
InChI Key: PEQMAZJTEUEQJP-JLHYYAGUSA-N
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Description

Geranyl 2-methylbutyrate, also known as geranyl diphosphate or geranylmethylethylacetate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Geranyl 2-methylbutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Geranyl 2-methylbutyrate has been primarily detected in urine. Within the cell, geranyl 2-methylbutyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Geranyl 2-methylbutyrate has an apple, fruity, and rose taste.

Scientific Research Applications

Enzymatic Synthesis in Pine Needles

Research indicates that gray pine (Pinus sabiniana) needles contain an enzyme that catalyzes the synthesis of methylbutenol from dimethylallyl diphosphate (DMAPP), a process that may be responsible for substantial methylbutenol production by many pine species in the Western United States (Fisher et al., 2000).

Antifungal Properties

Geranyl acetate and its epoxide and hydroperoxide derivatives exhibit significant antifungal activity against various fungi, including Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis (Khayyat & Sameeh, 2017).

Geranylated RNA in Bacteria

A study revealed geranylated RNA in various bacterial species, where the geranyl group is conjugated to the sulfur atom in specific nucleotides, influencing codon bias and frameshifting during translation (Dumelin et al., 2012).

Synthesis of Farnesyl Mimics

Protected geranyl derivatives have been functionalized using SeO2, providing a route to difunctional allylic terpenes, important synthetic building blocks (Fairlamb et al., 2001).

Physicochemical Characterization of S-Geranyl-2-thiouridine

Studies on S-geranylated derivatives of certain nucleosides in bacterial tRNAs highlighted their increased lipophilicity and specific hybridization properties, contributing to an understanding of their function and biogenesis (Sierant et al., 2016).

Bioactive Compounds from Plant Leaves

Research on Glossocalyx brevipes leaves led to the discovery of new derivatives of homogentisic acid with moderate in vitro activity against Plasmodium falciparum, showing potential as antiplasmodial agents (Mbah et al., 2004).

Modifications of RNA Oligonucleotides

Chemical synthesis techniques have been developed for S-geranyl-2-thiouridine-modified RNA oligonucleotides, providing avenues for structural and functional studies of these unique RNA strands (Wang et al., 2017).

Geranyl Glucoside Production

Studies in biphasic reaction systems for geranyl glucoside production using Escherichia coli whole-cell biocatalysts showed promising results for applications in the flavor and fragrance industry (Priebe et al., 2017).

Sustainable Flavor Ester Production

The immobilization of Candida rugosa lipase on carbon nanotubes for the enzymatic synthesis of geranyl propionate demonstrated improved conversion efficiency and thermal stability, suggesting a sustainable approach for flavor ester production (Mohamad et al., 2015).

Biochemical Basis of Methylisoborneol Biosynthesis

Research on Streptomyces coelicolor revealed the biochemical pathway for the biosynthesis of methylisoborneol, an organic compound related to the characteristic smell of moist soil and found in various natural sources (Wang & Cane, 2008).

properties

CAS RN

68705-63-5

Product Name

Geranyl 2-methylbutyrate

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3/b13-10+

InChI Key

PEQMAZJTEUEQJP-JLHYYAGUSA-N

Isomeric SMILES

CCC(C)C(=O)OC/C=C(\C)/CCC=C(C)C

SMILES

CCC(C)C(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CCC(C)C(=O)OCC=C(C)CCC=C(C)C

density

0.897-0.903

Other CAS RN

68705-63-5

physical_description

Colourless liquid;  Fruity rosy aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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